molecular formula C22H20N4O3 B2947692 N'-(2-cyanophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 898447-43-3

N'-(2-cyanophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No.: B2947692
CAS No.: 898447-43-3
M. Wt: 388.427
InChI Key: GOFNGDHOBXNYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-cyanophenyl)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
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Scientific Research Applications

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

Quinoline derivatives have been synthesized and evaluated for their biological activities, showing significant potential as antioxidants, anti-inflammatory, and antimicrobial agents. For example, azoimine quinoline derivatives demonstrated greater antioxidant potential than ascorbic acid at very low concentrations and variable activity against investigated bacterial and fungal species. Their anti-inflammatory activity was found to be in the range of 55–80%. These compounds also showed strong binding to DNA via intercalation in a spontaneous manner and interacted with bovine serum albumin (BSA) with a static quenching process, indicating potential for pharmaceutical applications (Douadi et al., 2020).

Antitubercular Activity

Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones were synthesized and showed significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Kantevari et al., 2011).

Corrosion Inhibition

Quinoline derivatives have also been studied as corrosion inhibitors for carbon steel in acidic media. These studies revealed that such compounds could efficiently protect carbon steel from corrosion, indicating their application in industrial and engineering fields to extend the life of metal structures (Benmahammed et al., 2020).

Synthetic Applications

Quinoline derivatives are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures. They serve as key components in the synthesis of natural products and other biologically active compounds. For instance, cyclopropanols were used to produce γ-carbonyl quinones, applied to the synthesis of cytotoxic natural products, indicating the versatility of quinoline derivatives in synthetic organic chemistry (Ilangovan et al., 2013).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c23-13-16-4-1-2-6-18(16)25-21(28)20(27)24-17-10-9-14-5-3-11-26(19(14)12-17)22(29)15-7-8-15/h1-2,4,6,9-10,12,15H,3,5,7-8,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFNGDHOBXNYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3C#N)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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